molecular formula C13H21Cl2N3O B1270863 N-benzyl-2-piperazin-1-yl-acetamide Dihydrochloride CAS No. 827614-58-4

N-benzyl-2-piperazin-1-yl-acetamide Dihydrochloride

Cat. No.: B1270863
CAS No.: 827614-58-4
M. Wt: 306.23 g/mol
InChI Key: FLWVBYYMEUPXOM-UHFFFAOYSA-N
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Description

N-benzyl-2-piperazin-1-yl-acetamide Dihydrochloride is a chemical compound with the molecular formula C13H19N3O•2HCl. It is known for its applications in various scientific research fields, particularly in chemistry and biology. The compound is characterized by its piperazine ring, which is a common structural motif in many biologically active compounds .

Properties

IUPAC Name

N-benzyl-2-piperazin-1-ylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c17-13(11-16-8-6-14-7-9-16)15-10-12-4-2-1-3-5-12;;/h1-5,14H,6-11H2,(H,15,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWVBYYMEUPXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373468
Record name N-Benzyl-2-(piperazin-1-yl)acetamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-58-4
Record name N-Benzyl-2-(piperazin-1-yl)acetamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 827614-58-4
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-piperazin-1-yl-acetamide Dihydrochloride typically involves the reaction of benzylamine with 2-chloroacetyl chloride to form N-benzyl-2-chloroacetamide. This intermediate is then reacted with piperazine to yield N-benzyl-2-piperazin-1-yl-acetamide. The final product is obtained by treating the amide with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-piperazin-1-yl-acetamide Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticonvulsant Activity : Research indicates that derivatives of piperazine compounds, including N-benzyl-2-piperazin-1-yl-acetamide Dihydrochloride, exhibit anticonvulsant properties. Studies have shown that modifications to the piperazine structure can enhance activity against seizures in animal models .
  • Antipsychotic Effects : The compound is also being investigated for its potential antipsychotic effects. Its interaction with neurotransmitter receptors may provide therapeutic benefits for conditions such as schizophrenia.

2. Biological Studies

  • Interaction with Biomolecules : The compound has been shown to bind with various biomolecules, influencing enzyme activities and metabolic pathways. This capability can affect gene expression by altering transcription factor binding affinities.
  • Pharmacological Mechanisms : The mechanism of action involves modulation of neurotransmitter receptors in the brain, which could lead to diverse pharmacological effects such as sedation or stimulation depending on the receptor subtype targeted.

3. Chemical Synthesis

  • This compound serves as an intermediate in synthesizing more complex molecules. Its unique structure allows for further chemical modifications that can yield new compounds with enhanced biological activities .

Case Studies

Case Study 1: Anticonvulsant Screening
A study evaluated several piperazine derivatives for anticonvulsant activity using animal models. The findings indicated that certain derivatives displayed significant efficacy in reducing seizure activity, particularly those structurally similar to this compound. The structure–activity relationship (SAR) highlighted the importance of specific functional groups in enhancing anticonvulsant properties .

Case Study 2: Pharmacological Evaluation
Another investigation focused on the pharmacological profile of piperazine derivatives, including this compound. Researchers assessed its binding affinity to various neurotransmitter receptors and found promising results indicating potential therapeutic applications in treating mood disorders and anxiety .

Mechanism of Action

The mechanism of action of N-benzyl-2-piperazin-1-yl-acetamide Dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine ring is known to modulate the activity of these receptors, leading to various pharmacological effects. The compound may also influence other pathways, including enzyme inhibition and ion channel modulation .

Comparison with Similar Compounds

  • N-phenyl-2-piperazin-1-yl-acetamide
  • N-methyl-2-piperazin-1-yl-acetamide
  • N-ethyl-2-piperazin-1-yl-acetamide

Comparison: N-benzyl-2-piperazin-1-yl-acetamide Dihydrochloride is unique due to its benzyl group, which imparts distinct chemical and biological properties. Compared to N-phenyl-2-piperazin-1-yl-acetamide, the benzyl derivative may exhibit different receptor binding affinities and pharmacokinetics. The presence of the benzyl group also affects the compound’s solubility and stability .

Biological Activity

N-benzyl-2-piperazin-1-yl-acetamide dihydrochloride (CAS 827614-58-4) is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound features a piperazine ring, which is critical for its interaction with various biological targets. Its molecular formula is C13H19N3O2HClC_{13}H_{19}N_3O\cdot 2HCl, indicating the presence of two hydrochloride groups that enhance solubility in aqueous environments. The benzyl group contributes to its unique chemical properties, allowing for specific interactions with enzymes and receptors.

This compound primarily exerts its biological effects through:

  • Enzyme Inhibition : The compound can inhibit various enzymes, thereby modulating metabolic pathways.
  • Receptor Binding : It interacts with neurotransmitter receptors, particularly sigma receptors (σ1R), influencing nociceptive signaling and potentially providing analgesic effects .
  • Gene Expression Modulation : Research indicates that it can affect gene expression by altering transcription factor binding to DNA, impacting protein synthesis.

Antimicrobial Activity

Laboratory studies have shown that this compound exhibits antibacterial properties against several bacterial strains. This suggests potential applications in medicinal chemistry and the development of new antibiotics.

Anticonvulsant Effects

In animal models, derivatives of this compound have demonstrated anticonvulsant activity. A study involving similar piperazine derivatives highlighted their protective effects against seizures, indicating a promising avenue for epilepsy treatment .

Analgesic Properties

Research on benzylpiperazine derivatives has identified significant antinociceptive effects in preclinical models. For instance, compounds with high affinity for σ1 receptors showed promise in treating chronic pain without causing sedation or impairing motor functions .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialEffective against various bacterial strains
AnticonvulsantProtective in MES seizure models
AnalgesicSignificant antinociceptive effects

Case Studies and Research Findings

  • Anticonvulsant Study : A series of piperazine derivatives were synthesized and tested for anticonvulsant activity. The study revealed that structural modifications significantly influenced efficacy, with certain compounds showing high protection rates in MES tests at doses as low as 100 mg/kg .
  • Sigma Receptor Interaction : A study designed new benzylpiperazine derivatives with enhanced selectivity for σ1 receptors. One compound demonstrated a Ki value of 1.6 nM for σ1R, indicating strong binding affinity and potential for pain management therapies .
  • Gene Expression Modulation : Research indicated that this compound could alter transcription factor interactions with DNA, suggesting applications in gene therapy and cancer treatment.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-benzyl-2-piperazin-1-yl-acetamide dihydrochloride, and how does the dihydrochloride form influence purity and stability?

  • Methodological Answer : The dihydrochloride salt is typically synthesized via a two-step procedure involving (1) coupling of the benzyl-piperazine moiety with an acetamide derivative under basic conditions (e.g., DCM/TEA) and (2) salt formation using HCl in a polar solvent like ethanol. The dihydrochloride form enhances stability by reducing hygroscopicity and improving crystallinity compared to the free base . Purity (>95%) is validated via HPLC-UV and elemental analysis, with counterion stoichiometry confirmed by ion chromatography .

Q. How does the dihydrochloride salt affect solubility and bioavailability in preclinical models?

  • Methodological Answer : Dihydrochloride salts generally improve aqueous solubility due to increased polarity, facilitating dissolution in physiological buffers (e.g., PBS at pH 7.4). Bioavailability is assessed in rodent models via intravenous vs. oral administration, with plasma concentrations measured by LC-MS/MS. Comparative studies show dihydrochloride forms often exhibit 20–30% higher bioavailability than hydrochloride counterparts due to enhanced intestinal absorption .

Q. What are the primary pharmacological targets of piperazine-acetamide derivatives, and how are these validated experimentally?

  • Methodological Answer : Piperazine-acetamide derivatives commonly target GPCRs (e.g., serotonin or dopamine receptors) or enzymes (e.g., LSD1 or proteases). Target validation involves:

  • In vitro : Radioligand binding assays (e.g., ³H-spiperone for dopamine D2 receptors) .
  • Cell-based assays : cAMP modulation or β-arrestin recruitment (BRET/FRET systems) .
  • Selectivity profiling : Screening against panels of 100+ kinases/receptors to rule off-target effects .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate the anti-inflammatory or antimicrobial efficacy of this compound, considering conflicting data from similar dihydrochloride salts?

  • Methodological Answer :

  • Model Selection : Use established models (e.g., murine LPS-induced inflammation or P. aeruginosa burn wound infection) .
  • Dose Optimization : Conduct dose-ranging studies (1–50 mg/kg) with pharmacokinetic-pharmacodynamic (PK/PD) modeling to identify effective concentrations.
  • Data Reconciliation : Address contradictions by controlling variables like animal microbiota (via germ-free models) or compound stability in tissue homogenates (assessed via stability-indicating HPLC) .

Q. What strategies resolve discrepancies in cytotoxicity profiles between in vitro and in vivo studies for dihydrochloride salts?

  • Methodological Answer :

  • In vitro artifact mitigation : Use serum-free media for cytotoxicity assays to avoid protein-binding false negatives .
  • Metabolite screening : Identify active/toxic metabolites via liver microsome incubations and compare with in vivo plasma metabolite profiles .
  • Tissue-specific toxicity : Perform histopathology on organs (liver, kidneys) post-administration and correlate with in vitro IC₅₀ values in primary cell cultures .

Q. How can formulation challenges (e.g., pH-dependent degradation) be addressed during preclinical development?

  • Methodological Answer :

  • Degradation Kinetics : Perform forced degradation studies (pH 1–13, 40–80°C) monitored by UPLC-QTOF to identify degradation products .
  • Stabilization Strategies : Use lyophilization with cryoprotectants (trehalose) for long-term storage or buffer optimization (citrate-phosphate buffers at pH 4–5) for liquid formulations .
  • In vivo compatibility : Test formulations in biocompatibility models (e.g., rabbit dermal irritation assays) .

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